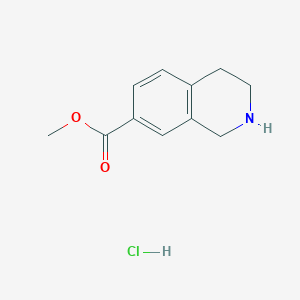

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride (CAS: 220247-69-8) is a heterocyclic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated by its preparation from this compound and aryl halides in toluene under argon, yielding high purity (96–98%) . Its structural features include a tetrahydroisoquinoline core with a methyl ester group at the 7-position and a hydrochloride salt for improved solubility and stability.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEZJQKDZBXXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659698 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220247-69-8 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Neuropharmacology

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride has shown potential as a neuroprotective agent. Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study published in RSC Advances highlighted the synthesis of tetrahydroisoquinoline derivatives that demonstrated significant biological activity against neurodegenerative disorders. The compounds were tested for their ability to inhibit specific enzymes involved in neurotransmitter metabolism, showcasing their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has been reported to exhibit activity against various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/ml |

| Pseudomonas aeruginosa | 12.5 µg/ml |

| Candida albicans | 25 µg/ml |

This data suggests that this compound could serve as a lead compound in the development of new antimicrobial agents .

Antiviral Properties

Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. The compound exhibited promising results in inhibiting viral replication.

Case Study : In an investigation published in PMC, a related tetrahydroisoquinoline compound demonstrated an EC50 value of 2.78 μM against SARS-CoV-2 in human lung cells, indicating its potential as an antiviral agent .

Organic Synthesis

The unique structure of this compound makes it a valuable scaffold for synthesizing more complex organic molecules. It serves as a precursor for various chemical reactions aimed at generating new compounds with desirable biological activities.

Synthesis Methodologies :

- Pictet–Spengler Reaction : This classical reaction is commonly employed to synthesize tetrahydroisoquinolines from tryptamines and aldehydes.

- One-Pot Syntheses : Recent advancements have led to efficient one-pot synthesis methods that streamline the production of tetrahydroisoquinoline derivatives with high yields .

Mechanism of Action

The mechanism by which Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal applications, it may interact with molecular targets such as enzymes, receptors, or other proteins, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Tetrahydroisoquinoline Carboxylates

The position of the carboxylate group on the tetrahydroisoquinoline ring significantly influences physicochemical and pharmacological properties. For example:

- Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS: 877861-62-6, similarity score: 0.86): Exhibits a 6-position ester group, altering steric and electronic interactions compared to the 7-position isomer .

- Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride (CAS: 1029689-82-4, similarity score: 0.90): Higher structural similarity to the target compound but with distinct NMR spectral shifts due to the 8-position substitution .

Substituent Effects on the Aromatic Ring

Variations in substituents at the 7-position modulate reactivity and biological activity:

- Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate: The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the methyl ester in the target compound .

Alkoxy and Aryloxy Derivatives

Alkoxy substitutions at the 7-position, such as in Methyl 7-propoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (8c, yield: 24%), demonstrate lower synthetic yields compared to the target compound (89% yield in ), highlighting the efficiency of the methyl ester group in coupling reactions .

Data Table: Key Properties of Selected Tetrahydroisoquinoline Derivatives

Research Findings and Implications

Spectroscopic Distinctions

¹H NMR data for the target compound (δ 1.92–1.85, m) differ markedly from trifluoromethyl-substituted analogs (δ 8.20, s), reflecting the electron-withdrawing effects of CF₃ on aromatic proton shifts .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride (MTHQ HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MTHQ HCl has the molecular formula and a molecular weight of 227.69 g/mol. The compound features a tetrahydroisoquinoline structure with a carboxylate group at the 7-position, contributing to its unique reactivity and biological activity.

The biological activity of MTHQ HCl is primarily mediated through its interactions with various biological targets:

- Enzyme Inhibition : MTHQ HCl has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and proliferation.

- Receptor Binding : The compound may interact with neurotransmitter receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction is crucial for its potential neuroprotective effects.

- Antimicrobial Activity : Studies have demonstrated that MTHQ HCl exhibits antibacterial and antifungal properties against various pathogens, indicating its potential as an antimicrobial agent.

Biological Activities

MTHQ HCl has been investigated for several biological activities:

- Anticancer Properties : Research indicates that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells. For instance, compounds similar to MTHQ HCl have shown effectiveness against Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells . A study highlighted that certain tetrahydroisoquinoline derivatives could induce cell apoptosis and activate caspase-3 in Jurkat cells .

- Neuroprotective Effects : MTHQ HCl has been associated with neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals. This activity may contribute to its antidepressant-like effects by increasing monoamine levels (dopamine, norepinephrine, serotonin) in the brain.

- Antimicrobial Effects : The compound has demonstrated significant antibacterial and antifungal activities. Specific studies have reported effective inhibition of various microbial strains, suggesting its utility in treating infections .

Case Study 1: Anticancer Activity

In a study focused on the synthesis of tetrahydroisoquinoline derivatives, it was found that specific compounds exhibited potent binding affinities to Bcl-2 and Mcl-1 proteins. These compounds showed anti-proliferative effects on cancer cell lines and induced apoptosis in a dose-dependent manner .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective potential of MTHQ HCl analogs. These compounds were shown to enhance neuronal survival under oxidative stress conditions by modulating glutamatergic signaling pathways, which are often disrupted in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for MTHQ HCl compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Receptor binding |

| Tetrahydroisoquinoline derivatives | Anticancer | Induction of apoptosis via Bcl-2 inhibition |

| Isoquinoline analogs | Antimicrobial | Direct inhibition of microbial growth |

Preparation Methods

Procedure Details

- Starting Material: D-Phenylalanine methyl ester or its free base.

- Cyclization Reagent: Formaldehyde or paraformaldehyde.

- Solvent and Conditions: Trifluoroacetic acid (TFA) as the solvent, at room temperature or heated to reflux (~80 °C).

- Reaction Time: 10–20 hours at room temperature or 6–7 hours at reflux.

- Yield: Approximately 80% at room temperature, improving to near quantitative yields at reflux.

Post-Reaction Processing

- Neutralization of residual hydrochloric acid using sodium bicarbonate.

- Extraction of the free ester with ethyl acetate or methylene chloride.

- Drying over anhydrous magnesium sulfate or sodium sulfate.

- Formation of the hydrochloride salt by treatment with HCl in a suitable solvent.

Analytical Monitoring

- Thin Layer Chromatography (TLC) is used to monitor reaction progress, with characteristic Rf values for starting materials and products.

- The reaction completeness is confirmed by disappearance of starting ester and appearance of the tetrahydroisoquinoline product.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent ratio | Methanol/water (2:1) | Optimizes deprotection and solubility |

| Reaction temperature | Room temperature to reflux | Higher temp improves yield and rate |

| Reaction time | 6–20 hours | Longer time ensures complete cyclization |

| Neutralization agent | Sodium bicarbonate | Removes residual acid, prevents decomposition |

| Drying agent | Anhydrous MgSO₄ or Na₂SO₄ | Removes moisture, improves stability |

| Purification method | Extraction + recrystallization or chromatography | Enhances purity >95% |

Characterization and Validation of Product

After synthesis, the compound is characterized using:

- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of the tetrahydroisoquinoline core, methyl ester group, and substitution pattern.

- Mass Spectrometry (ESI-MS): Confirms molecular weight consistent with C₁₁H₁₄ClNO₂.

- High-Performance Liquid Chromatography (HPLC): Ensures purity ≥95%, critical for downstream applications.

- Thin Layer Chromatography (TLC): Used during synthesis for monitoring reaction progress.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with Formaldehyde | D-Phenylalanine methyl ester, TFA, paraformaldehyde | 10–20 h (RT) or 6–7 h (reflux) | ~80–quantitative | >95 | Classical method, scalable |

| Pd-Catalyzed Cross-Coupling | Aryl halides, Pd catalyst, toluene, argon | Several hours | 96–98 | 96–98 | Modern, high purity, versatile |

Research Findings and Practical Considerations

- The cyclization reaction is highly sensitive to acid strength and temperature; trifluoroacetic acid provides an optimal medium.

- Neutralization and extraction steps are critical to remove residual acid and isolate the free base before salt formation.

- Palladium-catalyzed methods offer a cleaner route with fewer byproducts but require careful control of inert atmosphere and catalyst loading.

- Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products.

- Analytical techniques such as NMR and HPLC are indispensable for confirming the structure and purity of the final hydrochloride salt.

This comprehensive analysis of preparation methods for Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride integrates classical cyclization chemistry with modern catalytic approaches, providing a robust framework for synthesis optimization and quality control in research and industrial settings.

Q & A

Q. How do researchers validate target engagement in vivo, and what pharmacokinetic parameters are critical?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratio in rodents via LC-MS/MS. For example, 7-trifluoromethyl analogs showed t₁/₂ > 4 hours in mice .

- Imaging : Use ¹²³I-labeled amino acid derivatives for SPECT imaging in glioma models to track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.